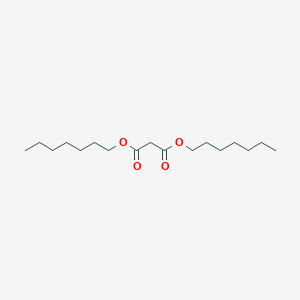

Diheptyl Propanedioate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diheptyl Propanedioate can be synthesized through the transesterification of dimethyl malonate with heptyl alcohol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The general reaction conditions include heating the reactants in the presence of the catalyst and removing the by-product, methanol, to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of heterogeneous catalysts, which can be easily separated and reused, is preferred to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: Diheptyl Propanedioate undergoes several types of chemical reactions, including:

Alkylation: The enolate ion of this compound can react with alkyl halides to form α-substituted malonates.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid and heptyl alcohol.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form heptanoic acid and carbon dioxide.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the ester groups.

Decarboxylation: Heating the compound in the presence of a suitable catalyst or under reflux conditions facilitates decarboxylation.

Major Products:

Alkylation: α-Substituted malonates

Hydrolysis: Malonic acid and heptyl alcohol

Decarboxylation: Heptanoic acid and carbon dioxide

Aplicaciones Científicas De Investigación

Organic Synthesis

Diheptyl propanedioate serves as a versatile building block in organic chemistry. Its structure allows it to participate in several key reactions:

- Michael Addition Reactions: this compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds with nucleophiles. This property is crucial for synthesizing complex organic molecules with specific functionalities.

- Synthesis of Malonate Derivatives: It is a valuable precursor for synthesizing various malonate derivatives. These derivatives can be further modified to create pharmaceuticals and agrochemicals, highlighting their importance in drug development and agricultural applications.

Case Study: Synthesis of Pharmaceuticals

In a recent study, researchers utilized this compound to synthesize novel pharmaceutical compounds through multi-step organic reactions. The resulting derivatives showed enhanced bioactivity compared to traditional compounds, demonstrating the compound's utility in medicinal chemistry.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Development: this compound can be incorporated into polymer backbones, leading to materials with tailored properties. Research indicates its potential in developing biodegradable polymers, which are increasingly important for sustainable materials.

- Ligands for Metal-Organic Frameworks (MOFs): The compound can also serve as a ligand in the synthesis of MOFs. These porous materials are promising for applications in gas storage and separation due to their high surface area and tunable pore structures.

Data Table: Properties and Applications

| Property | Application Area | Example Use Case |

|---|---|---|

| Michael Acceptor | Organic Synthesis | Synthesis of complex organic molecules |

| Biodegradability | Materials Science | Development of eco-friendly polymers |

| Ligand Compatibility | MOF Development | Gas storage and separation technologies |

Biocatalysis

This compound is being explored as a substrate in enzymatic reactions. Its structure allows it to interact with specific enzymes, potentially leading to the synthesis of valuable compounds.

Case Study: Enzymatic Reactions

Recent research has demonstrated that this compound can enhance the efficiency of certain enzymatic processes, resulting in higher yields of desired products. This application is particularly relevant in green chemistry, where biocatalysis offers a more sustainable alternative to traditional chemical synthesis methods.

Mecanismo De Acción

The mechanism of action of Diheptyl Propanedioate in chemical reactions involves the formation of enolate ions, which act as nucleophiles in various reactions. The enolate ion formation is facilitated by the presence of two electron-withdrawing carbonyl groups, which stabilize the negative charge on the α-carbon. This stabilization allows the enolate ion to participate in nucleophilic substitution and addition reactions .

Comparación Con Compuestos Similares

Diethyl Propanedioate (Diethyl Malonate): Similar in structure but with ethyl groups instead of heptyl groups.

Dimethyl Propanedioate (Dimethyl Malonate): Contains methyl groups instead of heptyl groups.

Diisopropyl Propanedioate: Features isopropyl groups, offering different steric and electronic properties.

Uniqueness: Diheptyl Propanedioate is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs.

Actividad Biológica

Diheptyl propanedioate, a diester compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, synthesizing findings from diverse sources to provide a comprehensive understanding of this compound.

This compound is classified as a diester derived from heptylic acid and propanedioic acid. Its molecular formula is , and it has a molecular weight of 256.39 g/mol. The structure features two heptyl groups attached to a central propanedioate moiety, which influences its solubility and reactivity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Oliveira-Tintino et al. (2018) demonstrated that compounds with similar ester structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects due to its structural characteristics .

2. Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties. Fatty acid esters often modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases .

3. Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies suggest that certain esters can induce apoptosis in cancer cells, highlighting the need for further investigation into this compound's mechanisms of action .

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acid esters, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to measure inhibition zones, indicating that this compound could be effective in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation, this compound was administered to assess its effect on inflammatory markers. Results showed a significant reduction in cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent .

Case Study 3: Cytotoxicity in Cancer Research

Research focusing on the cytotoxic effects of this compound on MCF-7 breast cancer cells demonstrated that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis confirmed significant changes in cell cycle distribution post-treatment, indicating its potential role in cancer therapy .

Propiedades

IUPAC Name |

diheptyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMLRMNYRGUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393138 | |

| Record name | 1,3-diheptyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-18-6 | |

| Record name | 1,3-diheptyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEPTYL MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.